4-Isopropyl styrene

CAS No.: 2055-40-5

Cat. No.: VC2402566

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2055-40-5 |

|---|---|

| Molecular Formula | C11H14 |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | 1-ethenyl-4-propan-2-ylbenzene |

| Standard InChI | InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3 |

| Standard InChI Key | QQHQTCGEZWTSEJ-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C=C |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C |

| Boiling Point | 204.1 °C |

| Melting Point | -44.7 °C |

Introduction

Chemical Identity and Structure

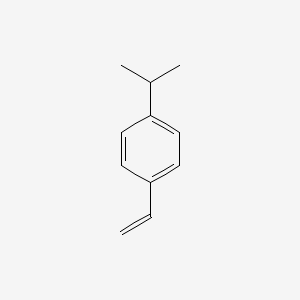

4-Isopropyl styrene is an aromatic hydrocarbon with a molecular formula of C₁₁H₁₄. The compound features a benzene ring with a vinyl group (CH=CH₂) at one position and an isopropyl group (CH(CH₃)₂) at the para position relative to the vinyl group. This structural arrangement contributes to its distinctive chemical and physical properties.

Identification Data

Physical and Chemical Properties

4-Isopropyl styrene exhibits specific physical and chemical properties that make it valuable for various applications. Its properties are influenced by both the aromatic ring and the functional groups attached to it.

Physical Properties

Thermodynamic Properties

The thermodynamic properties of 4-isopropyl styrene have been calculated using various methods, providing valuable data for chemical engineers and researchers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 4-isopropyl styrene:

¹H NMR (500 MHz, CDCl₃): δ 1.29 (s, J = 6.5 Hz, 6H), 2.94 (s, 1H), 5.22 (d, J = 11.0 Hz, 1H), 5.74 (d, J = 18.0 Hz, 1H), 6.71-6.76 (q, 1H), 7.23 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 7.5 Hz, 2H) .

Vapor Pressure Data

The Antoine equation parameters for calculating vapor pressure have been determined:

log₁₀(P) = A - (B / (T + C))

where P = vapor pressure (bar) and T = temperature (K)

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-isopropyl styrene, with varying levels of efficiency and selectivity.

Friedel-Crafts Alkylation

Chemical Reactions

4-Isopropyl styrene undergoes a variety of chemical reactions, primarily due to the reactivity of the vinyl group and the aromatic ring.

Polymerization

The vinyl group in 4-isopropyl styrene makes it susceptible to polymerization reactions, which can proceed through different mechanisms:

Radical Polymerization

Radical polymerization involves the formation of polymers through the reaction of free radicals. Common initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The process begins with an initiation step where the radical initiator decomposes to form free radicals that react with the vinyl group of 4-isopropyl styrene, forming a new radical species. This propagation step continues, leading to the formation of long polymer chains.

Emulsion Polymerization

In soap-free emulsion polymerization, 4-isopropyl styrene can behave similarly to other styrene derivatives. The monomer transfer from the bulk monomer phase to growing particles occurs via the coalescence of minimonomer droplets with particles. These droplets are stabilized by the adsorption of surface-active oligomers generated by reactions in both the aqueous phase and at the interface .

Electrophilic Aromatic Substitution

The aromatic ring in 4-isopropyl styrene can undergo various electrophilic aromatic substitution reactions:

Nitration

4-Isopropyl styrene can react with nitrating agents to form nitro derivatives. For example, the synthesis of 4-isopropyl-omega-nitrostyrene has been documented using copper(II) nitrate trihydrate in a mixture of acetonitrile and water at 130°C for 12 hours, with a reported yield of 72% .

Other Reactions

The vinyl group can participate in various addition reactions, including halogenation, hydroxylation, and cycloadditions. These reactions provide access to a wide range of functionalized derivatives with potential applications in organic synthesis and materials science.

Applications

4-Isopropyl styrene finds applications in various fields due to its unique structure and reactivity.

Polymer Chemistry

The compound serves as a monomer in the synthesis of polymers and copolymers, which are utilized in the production of plastics, resins, and coatings. The resulting polymers can have distinctive properties compared to those derived from unsubstituted styrene due to the presence of the isopropyl group.

Materials Science

4-Isopropyl styrene is used in the development of advanced materials, including nanocomposites and block copolymers. These materials may exhibit tailored physical properties such as thermal stability, mechanical strength, and solubility characteristics.

Organic Synthesis

As a functionalized aromatic compound, 4-isopropyl styrene serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with specific substitution patterns.

Comparison with Similar Compounds

4-Isopropyl styrene belongs to a family of substituted styrenes, each with distinct properties based on their substitution patterns.

Structural Analogs

Polymer Comparison

The polymers derived from 4-isopropyl styrene exhibit different properties compared to other styrene-based polymers. For context, the densities of various polymers are presented below:

| Polymer | Density (g/cc) | Reference |

|---|---|---|

| Poly(4-methylstyrene) | 1.04 | |

| Polystyrene (general purpose) | 1.04-1.06 | |

| Poly(4-isopropyl styrene) | ~0.98 (estimated) |

The presence of the isopropyl group in poly(4-isopropyl styrene) likely reduces the density compared to unsubstituted polystyrene due to the increased free volume resulting from the bulky isopropyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume